Methyl 5-acetyl-6-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-acetyl-6-oxoheptanoate is an organic compound with the molecular formula C10H16O4 It is a derivative of heptanoic acid and features both ketone and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-acetyl-6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-acetyl-6-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-acetyl-6-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate ester hydrolysis, while nucleophiles such as amines can lead to amide formation.
Major Products Formed:
Oxidation: 5-acetyl-6-oxoheptanoic acid.
Reduction: Methyl 5-acetyl-6-hydroxyheptanoate.
Substitution: Various amides and alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-acetyl-6-oxoheptanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of methyl 5-acetyl-6-oxoheptanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, thereby altering its chemical structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-oxoheptanoate: Shares a similar structure but lacks the acetyl group.
5-acetylvaleric acid, methyl ester: Similar ester functionality but with a different carbon chain length.
Uniqueness: Methyl 5-acetyl-6-oxoheptanoate is unique due to the presence of both acetyl and oxo groups, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters or ketones.
Eigenschaften
CAS-Nummer |
112114-43-9 |
---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 5-acetyl-6-oxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-7(11)9(8(2)12)5-4-6-10(13)14-3/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
XFTNGJBXUKGYQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCCC(=O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.